Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved. Its cyano and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and properties. The presence of both cyano and hydroxyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Biological Activity
Tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate (CAS: 1219832-34-4) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a cyano group, and a hydroxyl functional group, making it a versatile intermediate in organic synthesis and a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the cyano and hydroxyl groups allows the compound to engage in nucleophilic and electrophilic reactions, respectively. This reactivity is crucial for its potential role in modulating biological pathways, particularly in relation to ion channels and enzyme inhibition.
Ion Channel Modulation
Research has indicated that compounds similar to this compound may act as blockers of potassium channels, specifically Kv1.3. The blockade of Kv1.3 channels has been associated with the inhibition of T cell activation and proliferation, suggesting a potential application in autoimmune diseases and other conditions where T cell modulation is beneficial .
Therapeutic Potential
The compound has been studied for its potential therapeutic applications, particularly in the context of:
- Cancer Treatment : Compounds that inhibit specific protein kinases have shown promise as anti-cancer agents. This compound may exhibit similar properties due to its structural characteristics .
- Autoimmune Disorders : By modulating T cell activity, this compound could be useful in treating conditions such as multiple sclerosis or rheumatoid arthritis .
Study on Kv1.3 Blockers
In a study exploring Kv1.3 channel blockers, several analogs were tested for their inhibitory potency. The results indicated that modifications to the chemical structure could enhance biological activity. For instance, certain structural changes led to improved potency against T cell activation, with some compounds achieving IC50 values as low as 0.8 µM . This suggests that this compound could be optimized further for enhanced therapeutic efficacy.
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with related compounds. The following table summarizes key properties and activities of selected piperidine derivatives:
Compound Name | Structure | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|---|
This compound | Structure | Kv1.3 Blocker | TBD | Potential use in autoimmune diseases |
PAP-1 | Structure | Kv1.3 Blocker | 2 | Highly potent but lacks ionizable groups |
Compound 14 | Structure | Kv1.3 Blocker | 0.75 | Improved activity with structural modifications |
Properties
IUPAC Name |
tert-butyl 3-cyano-3-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWLCTCSBSNDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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